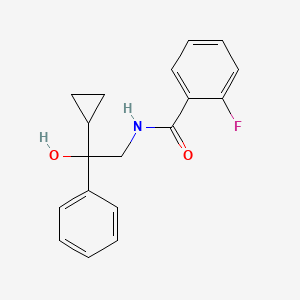![molecular formula C17H22N4O5 B2996874 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea CAS No. 894042-14-9](/img/structure/B2996874.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, a compound with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Synthesis of Biologically Active Compounds
3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, is a significant intermediate in the synthesis of various biologically active compounds. It has been utilized in the design of small molecule inhibitors, especially in anti-cancer studies. Derivatives of this compound have shown potential biological activities, indicating its importance in pharmaceutical research (Wang et al., 2016).
Catalysis in Organic Synthesis
In a study on alkylation of cyclic amines with alcohols, ruthenium complexes bearing N-heterocyclic carbenes were synthesized. These complexes have been tested for their effectiveness in catalyzing the alkylation of pyrrolidine and morpholine with alcohols, demonstrating excellent activity in these reactions (Ulu et al., 2017).
Chemical Reaction Studies
Research on the reactions of benzo[b]thiophen 1,1-dioxides with morpholine, among other cyclic amines, has provided insights into their potential in forming amides and enamines. This information is crucial for understanding the chemical behavior of such compounds in various organic reactions (Buggle et al., 1978).
Anti-tumor Applications
Benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine have shown significant activity as anti-tumor agents. They have been effective against various cancer cell lines, including breast, CNS, and colon cancers, at very low concentrations (Jurd, 1996).
Synthesis of Isoflavone Derivatives
The synthesis of 5-Methyl-7-methoxy-isoflavone involved the use of morpholine as a catalyst. This process highlights the role of morpholine derivatives in facilitating chemical reactions, particularly in the synthesis of biologically significant compounds (Hong, 2005).
DNA-PK Inhibitors in Cancer Therapy
Compounds similar to the one , involving morpholino groups, have been studied as DNA-PK inhibitors. These inhibitors are significant in cancer therapy as they enhance the efficacy of ionizing radiation and other cytotoxic agents in cancer treatment (Cano et al., 2010).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c22-16-9-12(18-17(23)19-20-3-5-24-6-4-20)11-21(16)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12H,3-9,11H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXSSJDXAOAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)

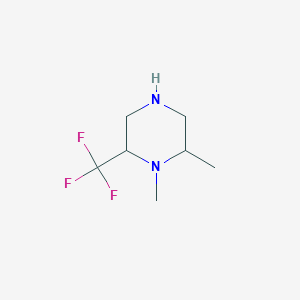

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)
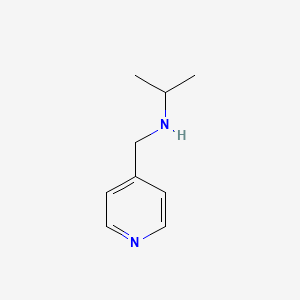
![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
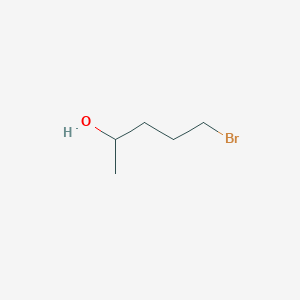
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
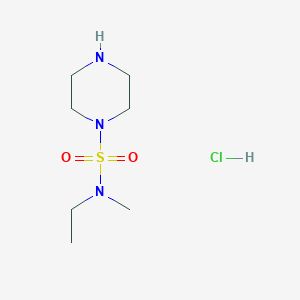
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
